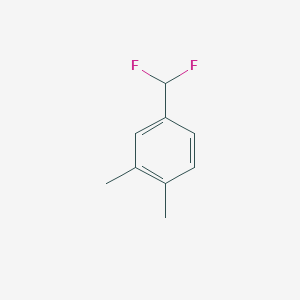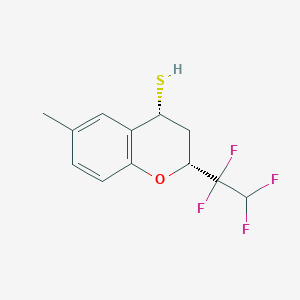
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chromane ring substituted with a methyl group and a tetrafluoroethyl group, along with a thiol group at the fourth position. The presence of fluorine atoms and the thiol group contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
化学反应分析
Types of Reactions
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the chromane ring or the substituents.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups to the chromane ring or the substituents.
科学研究应用
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, materials, and coatings due to its unique properties.
作用机制
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
- cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride
- cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-ol
Uniqueness
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-thiol is unique due to the presence of both a thiol group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack these features.
属性
分子式 |
C12H12F4OS |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C12H12F4OS/c1-6-2-3-8-7(4-6)9(18)5-10(17-8)12(15,16)11(13)14/h2-4,9-11,18H,5H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
JZSBSXHNJSCCPC-NXEZZACHSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2S)C(C(F)F)(F)F |
规范 SMILES |
CC1=CC2=C(C=C1)OC(CC2S)C(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


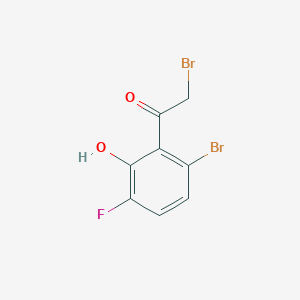
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
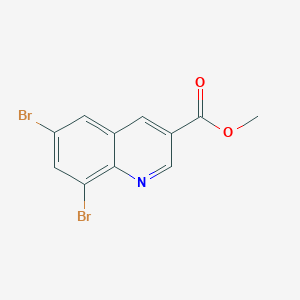

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)

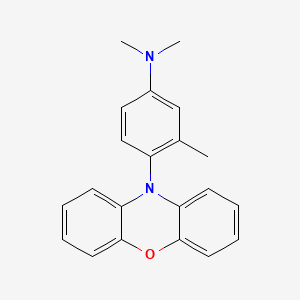

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
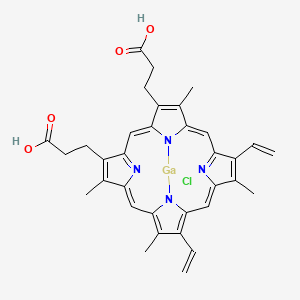
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
